Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH
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Overview
Description
Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH: is a compound used primarily in peptide synthesis. It is a derivative of serine, where the hydroxyl group is glycosylated with a galactosamine moiety that is further acetylated. The compound is often utilized in the synthesis of glycopeptides and has applications in various fields including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH involves multiple steps. The starting material is typically serine, which undergoes glycosylation with a galactosamine derivative. This is followed by acetylation of the hydroxyl groups on the galactosamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine.
Glycosylation Reactions: Formation of glycosidic bonds with other sugars.
Acetylation and Deacetylation: Addition or removal of acetyl groups
Common Reagents and Conditions
Piperidine: Used for deprotection of the Fmoc group.
Acetic Anhydride: Used for acetylation reactions.
Trifluoroacetic Acid (TFA): Used for cleavage from solid supports in peptide synthesis
Major Products Formed
The major products formed from these reactions include deprotected serine derivatives, glycosylated peptides, and acetylated glycopeptides .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH is used in the synthesis of glycopeptides, which are important for studying protein-carbohydrate interactions .
Biology
In biology, this compound is used to study glycosylation processes and the role of glycopeptides in cellular functions .
Medicine
In medicine, this compound is used in the development of cancer vaccines and other therapeutic agents that target glycosylated proteins .
Industry
In the industry, this compound is used in the production of synthetic glycopeptides for research and therapeutic purposes .
Mechanism of Action
The mechanism of action of Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH involves its incorporation into glycopeptides. The galactosamine moiety interacts with specific receptors or enzymes, influencing various biological pathways. The acetyl groups protect the hydroxyl groups during synthesis and can be removed to expose reactive sites .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Thr[GalNAc(Ac)3-|A-D]-OH: Similar structure but based on threonine instead of serine.
Fmoc-L-Ser[GalNAc(Ac)3]-OAllyl: Similar structure with an allyl ester group.
Uniqueness
Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH is unique due to its specific glycosylation pattern and the presence of the Fmoc protecting group, making it highly suitable for peptide synthesis and glycopeptide research .
Properties
Molecular Formula |
C32H36N2O13 |
---|---|
Molecular Weight |
656.6 g/mol |
IUPAC Name |
(2S)-3-[(2S,3R,4R,5R,6S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C32H36N2O13/c1-16(35)33-27-29(46-19(4)38)28(45-18(3)37)26(15-42-17(2)36)47-31(27)43-14-25(30(39)40)34-32(41)44-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,35)(H,34,41)(H,39,40)/t25-,26-,27+,28-,29+,31-/m0/s1 |
InChI Key |
ORICVOOXZDVFIP-MIOLQQMZSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@@H](O[C@@H]1OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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